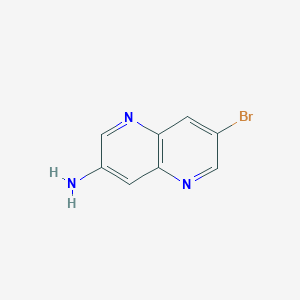

7-Bromo-1,5-naphthyridin-3-amine

Descripción

Contextual Significance of Naphthyridine Ring Systems in Organic Synthesis and Heterocyclic Chemistry

Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. mdpi.comnih.gov There are six possible isomers of naphthyridine, with the 1,5-naphthyridine (B1222797) scaffold being of particular interest due to its presence in numerous biologically active compounds. mdpi.comnih.gov The arrangement of the nitrogen atoms in the 1,5-naphthyridine core influences the electronic properties of the ring system, making it a versatile framework in organic synthesis. wur.nl The construction of the 1,5-naphthyridine ring system can be achieved through various classical synthetic protocols, including the Skraup, Friedländer, and Gould-Jacobs reactions, starting from substituted pyridines. mdpi.comnih.govnih.gov These methods allow for the introduction of a wide range of substituents, further expanding the chemical space accessible from this privileged scaffold.

Role of Halogenated and Aminated Heterocycles as Pivotal Synthetic Intermediates

Halogenated and aminated heterocycles are fundamental building blocks in organic synthesis. The presence of a halogen atom, such as bromine, on a heterocyclic ring provides a reactive handle for a variety of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. mdpi.com This allows for the facile introduction of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.

The amino group, on the other hand, is a key functional group in many biologically active molecules, often involved in hydrogen bonding interactions with biological targets. It can also serve as a precursor for the formation of other functional groups or for the extension of the molecular scaffold. The amination of halogenated naphthyridines is a critical step in the synthesis of many functionalized derivatives. wur.nlresearchgate.net Studies have shown that the position of amination on the naphthyridine ring can be influenced by reaction conditions and the substitution pattern of the starting material. wur.nlresearchgate.net

Overview of Current Research Trajectories Involving 7-Bromo-1,5-naphthyridin-3-amine

Current research involving this compound primarily focuses on its application as a key intermediate in the synthesis of kinase inhibitors. researchgate.netresearchgate.netacs.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 1,5-naphthyridine scaffold has been identified as a promising core for the development of potent and selective kinase inhibitors.

Researchers have utilized this compound to synthesize a variety of substituted naphthyridine derivatives. For instance, the bromine atom at the 7-position can be readily displaced or used in cross-coupling reactions to introduce various aryl or heteroaryl groups, while the amino group at the 3-position can be acylated or otherwise modified to explore structure-activity relationships. researchgate.net A notable example includes the synthesis of (7‐aryl‐1,5‐naphthyridin‐4‐yl)ureas as potential Aurora kinase inhibitors. researchgate.net

Delimitation and Objectives of the Research Outline

This article will provide a focused overview of the chemical compound this compound. The scope is strictly limited to its significance in academic chemical research, with a particular emphasis on its synthetic context and its role as a building block. The objectives are to detail the importance of the naphthyridine ring system, the utility of its halogenated and aminated nature, and to highlight its application in contemporary research projects. Information regarding dosage, administration, and safety profiles is expressly excluded.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1958063-17-6 | bldpharm.comcymitquimica.com |

| Molecular Formula | C₈H₆BrN₃ | bldpharm.com |

| Molecular Weight | 224.06 g/mol | bldpharm.comcymitquimica.com |

| Purity | Typically ≥95.0% | cymitquimica.com |

| InChI Key | UUUFOHPAGLDYLC-UHFFFAOYSA-N | cymitquimica.com |

Key Synthetic Reactions Involving 1,5-Naphthyridines

| Reaction Type | Description | Starting Materials Example | Product Example | Reference |

| Skraup Synthesis | A classic method for synthesizing quinolines and naphthyridines from an aromatic amine and glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid. | 3-Aminopyridine (B143674), Glycerol | 1,5-Naphthyridine | mdpi.comnih.gov |

| Bromination | Electrophilic aromatic substitution to introduce a bromine atom onto the naphthyridine ring. The 3-position is a common site for bromination in 1,5-naphthyridine. | 1,5-Naphthyridine, Bromine | 3-Bromo-1,5-naphthyridine (B97392) | acs.org |

| Amination | Nucleophilic substitution of a halogen atom with an amino group. This can be achieved through various methods, including reaction with ammonia (B1221849) or using metal-catalyzed cross-coupling reactions. | 3-Bromo-1,5-naphthyridine, Potassium Amide | 3-Amino-1,5-naphthyridine | researchgate.net |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. | 4-Bromo-1,5-naphthyridine (B1283561), Amine | N-Substituted 4-amino-1,5-naphthyridine | mdpi.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-bromo-1,5-naphthyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-5-1-7-8(11-3-5)2-6(10)4-12-7/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUFOHPAGLDYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**advanced Synthetic Methodologies for 7 Bromo 1,5 Naphthyridin 3 Amine**

Strategies for the Construction of the 1,5-Naphthyridine (B1222797) Core Precursors

The formation of the fundamental 1,5-naphthyridine ring system is the cornerstone of the synthesis. Several powerful methods have been developed for this purpose, ranging from historical name reactions to modern multi-component strategies.

The Skraup synthesis and its modifications represent a classic and robust method for constructing the 1,5-naphthyridine skeleton, typically by reacting a 3-aminopyridine (B143674) derivative with glycerol (B35011), α,β-unsaturated aldehydes, or ketones in the presence of an acid and an oxidizing agent. nih.goviipseries.org This approach can be adapted to produce substituted naphthyridines by using appropriately substituted precursors. For instance, the synthesis of a bromo-1,5-naphthyridine can be achieved directly by employing a brominated aminopyridine in a Skraup reaction. researchgate.net One of the key syntheses of isomeric bromo-1,5-naphthyridines starts from 3-amino-5-bromopyridine. researchgate.net

The Gould-Jacobs reaction is another important cyclization method. It involves the condensation of a 3-aminopyridine with a diethyl methylenemalonate derivative, followed by thermal cyclization to afford a 4-hydroxy-1,5-naphthyridine. nih.gov These hydroxy-naphthyridines are versatile intermediates that can be converted to the desired halogenated precursors.

Table 1: Examples of Skraup-Type and Related Cyclization Reactions for 1,5-Naphthyridine Synthesis

| Reaction Type | Starting Materials | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Skraup Synthesis | 3-Aminopyridine, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene, As₂O₅) | 1,5-Naphthyridine | nih.goviipseries.org |

| Modified Skraup Synthesis | 3-Amino-5-bromopyridine, Glycerol | H₂SO₄, As₂O₅ | 3-Bromo-1,5-naphthyridine (B97392) | researchgate.net |

| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl methylenemalonate | 1. Condensation (150 °C) 2. Thermal cyclization | 4-Hydroxy-1,5-naphthyridine | nih.gov |

| Friedländer Annulation | 3-Aminopicolinaldehyde, 2-Methylcyclohexanone | tBuOH | Fused Benzo[b] wur.nlnih.govnaphthyridine | semanticscholar.org |

Cycloaddition reactions provide a powerful and convergent route to the 1,5-naphthyridine core, often with excellent control over stereochemistry in the initial adducts. nih.gov The Povarov reaction, a type of aza-Diels-Alder reaction, involves the [4+2] cycloaddition of an imine (derived from a 3-aminopyridine and an aldehyde) with an alkene or alkyne. nih.govnih.gov This method generates tetrahydro-1,5-naphthyridine derivatives which can be subsequently aromatized. nih.gov

Both experimental and computational studies have explored the hetero-[4+2]-cycloaddition between N-(3-pyridyl)aldimines and alkynes, which yields substituted 1,5-naphthyridines directly after aromatization. nih.govacs.orgnih.gov These reactions are often catalyzed by Lewis acids like boron trifluoride etherate (BF₃·Et₂O). nih.govnih.gov

Table 2: Cycloaddition Strategies for 1,5-Naphthyridine Synthesis

| Reaction Type | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| Povarov Reaction (Aza-Diels-Alder) | N-(3-pyridyl)imine, Styrene | Lewis Acid (e.g., BF₃·Et₂O) | Tetrahydro-1,5-naphthyridine | nih.govnih.gov |

| [4+2] Cycloaddition | N-(3-pyridyl)aldimine, Alkyne | BF₃·Et₂O | 1,5-Naphthyridine (after aromatization) | nih.govacs.org |

| Intramolecular Diels-Alder | o-Furyl(allylamino)pyridines | Microwave, Acid catalyst | 5,6-Dihydrobenzo[c] wur.nlnih.govnaphthyridine | researchgate.net |

Multi-component reactions (MCRs) have emerged as highly efficient tools in synthetic chemistry, allowing the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of 1,5-naphthyridine and its fused derivatives. nih.govmdpi.comacs.org These reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity.

For example, a one-pot, three-component reaction of 3-aminopyridine, an arylaldehyde, and 4-hydroxycoumarin (B602359) in aqueous media can produce chromeno[4,3-b] wur.nlnih.govnaphthyridine derivatives in high yields. nih.gov Another approach involves a silver-catalyzed tandem reaction of ortho-alkynylaldehydes, amines, and active methylene (B1212753) compounds to regioselectively synthesize highly functionalized dihydrobenzo wur.nlmdpi.comnaphthyridines. acs.org While not directly forming the 1,5-isomer, these methodologies showcase the power of MCRs in assembling related naphthyridine scaffolds, which can often be adapted.

Regioselective Introduction of Bromine and Amine Functionalities

Once the 1,5-naphthyridine core is established, the next critical phase is the regioselective introduction of the bromine atom at C7 and the amine group at C3. The electronic properties of the naphthyridine ring, with its two electron-deficient pyridine (B92270) rings, dictate the strategy for these substitutions.

Direct electrophilic halogenation of the 1,5-naphthyridine ring is a feasible approach. The positions most susceptible to electrophilic attack are C3 and C7, which are beta to the ring nitrogens. Early studies on the bromination of 1,5-naphthyridine using a bromine-heterocycle complex followed by treatment with pyridine showed the formation of 3-bromo-1,5-naphthyridine and 3,7-dibromo-1,5-naphthyridine (B99038). acs.org This provides a direct route to the 3,7-disubstituted pattern, a key precursor framework for the target molecule.

Other brominating agents can also be employed. For instance, N-bromosuccinimide (NBS) is a common reagent for the regioselective bromination of activated and heteroaromatic systems. nih.gov The choice of solvent and reaction conditions can influence the regioselectivity of the bromination. For example, bromination of activated aromatic rings can be achieved with high regioselectivity using reagents like tetraalkylammonium tribromides or under specific conditions like using zeolites as catalysts. nih.gov

Table 3: Directed Bromination of 1,5-Naphthyridine

| Substrate | Reagent/Conditions | Products | Reference |

|---|---|---|---|

| 1,5-Naphthyridine | Br₂ complex, Pyridine | 3-Bromo-1,5-naphthyridine and 3,7-Dibromo-1,5-naphthyridine | acs.org |

| Pyridine | Br₂, Fuming H₂SO₄ | 3-Bromopyridine | abertay.ac.uk |

The introduction of an amino group onto the naphthyridine ring can be achieved through nucleophilic substitution of a halogenated precursor. The reaction of bromo-1,5-naphthyridines with amide ions (e.g., KNH₂ in liquid ammonia) has been studied in detail. wur.nl It has been shown that the amination of 3-bromo-1,5-naphthyridine can yield a mixture of 3-amino- and 4-amino-1,5-naphthyridine, often explained by a mechanism involving a 1,5-naphthyridyne-3,4 intermediate. researchgate.net

However, direct SN(AE) ipso-substitution is also possible. The amination of 2-bromo-1,5-naphthyridine (B1331438) proceeds via an SN(AE) ipso mechanism to give 2-amino-1,5-naphthyridine. wur.nl In a highly relevant study, the amination of 3-bromo-2-ethoxy-1,5-naphthyridine with KNH₂/NH₃ afforded 3-amino-2-ethoxy-1,5-naphthyridine, demonstrating that amination at the C3 position is achievable. researchgate.netwur.nl

Modern cross-coupling reactions offer alternative and often more selective methods for amination. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful tool for forming C-N bonds and can be applied to halogenated naphthyridines. mdpi.com This method allows for the coupling of halo-naphthyridines with a wide variety of amines under relatively mild conditions. For example, 2-chloro-1,5-naphthyridines and 4-bromo-1,5-naphthyridine (B1283561) have been successfully aminated using this palladium-catalyzed approach. mdpi.com The synthesis of the target 7-Bromo-1,5-naphthyridin-3-amine would likely involve the selective amination of a 3,7-dibromo-1,5-naphthyridine precursor, where careful control of reaction conditions would be necessary to achieve mono-amination at the C3 position.

Table 4: Amination Reactions of Halogenated 1,5-Naphthyridines

| Substrate | Reagents/Conditions | Product(s) | Mechanism/Type | Reference |

|---|---|---|---|---|

| 3-Bromo-1,5-naphthyridine | KNH₂ / liquid NH₃ | Mixture of 3-Amino- and 4-Amino-1,5-naphthyridine | Elimination-Addition (Naphthyridyne) | researchgate.net |

| 2-Bromo-1,5-naphthyridine | KNH₂ / liquid NH₃ | 2-Amino-1,5-naphthyridine | SN(AE) ipso | wur.nl |

| 3-Bromo-2-ethoxy-1,5-naphthyridine | KNH₂ / liquid NH₃ | 3-Amino-2-ethoxy-1,5-naphthyridine | Nucleophilic Substitution | researchgate.netwur.nl |

| 2-Chloro-1,5-naphthyridine | Amine, Pd catalyst, Ligand (e.g., XantPhos) | 2-Amino-1,5-naphthyridine derivative | Buchwald-Hartwig Amination | mdpi.com |

| 4-Bromo-1,5-naphthyridine | Amide, Pd catalyst, Ligand (e.g., BINAP) | 4-Amido-1,5-naphthyridine derivative | Buchwald-Hartwig Amination | mdpi.com |

Amination Reactions for Naphthyridine Systems [7, 9, 10, 11, 14, 16, 20, 21, 24]

Direct Nucleophilic Amination Methodologies

Direct nucleophilic amination involves the substitution of a leaving group, typically a halogen, on the naphthyridine ring with an amine nucleophile. These reactions often require forcing conditions due to the electron-deficient nature of the naphthyridine core, which can deactivate the ring towards nucleophilic attack unless appropriately activated.

One established method is the Chichibabin amination, which can introduce an amino group onto the naphthyridine ring system. researchgate.net However, for halo-substituted naphthyridines, direct displacement of the halide is a more common strategy. For instance, the amination of a related compound, 3-bromo-1,5-naphthyridine, has been achieved using copper sulfate (B86663) in liquid ammonia (B1221849), which facilitates regioselective amination to produce the corresponding 3-amino derivative with a reported yield of 75%. Another approach involves heating a chloro-substituted naphthyridine with ammonium (B1175870) hydroxide (B78521) in a sealed tube at high temperatures (e.g., 140 °C) to afford the corresponding amine. nih.gov These methods, while direct, often necessitate high temperatures and pressures, which can limit their applicability for complex or thermally sensitive substrates.

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-1,5-naphthyridine | NH3 (liquid), CuSO4 | Not specified | 3-Amino-1,5-naphthyridine | 75% | |

| 4-Chloro-7-substituted-1,5-naphthyridine | NH4OH | Sealed tube, 140 °C | 4-Amino-7-substituted-1,5-naphthyridine | Not specified | nih.gov |

Transition Metal-Catalyzed C-N Coupling Approaches

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a more modern and versatile approach for the synthesis of aryl amines, including this compound. organic-chemistry.org These methods typically employ palladium, copper, or nickel catalysts and offer milder reaction conditions and broader functional group tolerance compared to direct amination. researchgate.netnih.gov

Palladium-catalyzed systems are the most extensively studied for this transformation. nih.gov The reaction involves coupling an aryl halide, such as a bromo-naphthyridine, with an amine in the presence of a palladium catalyst, a phosphine-based ligand, and a base. nih.govmdpi.com For example, the amination of bromo-naphthyridine derivatives has been successfully performed using a catalyst system composed of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a chiral ligand like (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). nih.govmdpi.com

Copper-catalyzed C-N coupling, a modern iteration of the classic Ullmann condensation, provides an effective alternative. researchgate.net Room-temperature amination of bromonaphthyridines has been reported using copper(I) oxide (Cu₂O) as the catalyst with aqueous ammonia. researchgate.net More recently, nickel-catalyzed systems have emerged as a powerful, cost-effective alternative to palladium. acs.org A "naked nickel" protocol, utilizing an air-stable nickel(0) complex in the absence of specialized ligands, has been shown to effectively couple 3-bromo-1,5-naphthyridine with amines. acs.org

| Catalyst System | Substrate Type | Typical Reagents | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed (Buchwald-Hartwig) | Aryl/Heteroaryl Halides | Pd source (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XantPhos), Base (e.g., t-BuONa) | High efficiency, broad substrate scope, well-established. | nih.govnih.govmdpi.com |

| Copper-Catalyzed (Ullmann-type) | Amido-bromo-1,8-naphthyridines | Cu₂O, Aqueous NH₃ | Alternative to palladium, can proceed at room temperature. | researchgate.net |

| Nickel-Catalyzed | Heteroaryl Bromides | "Naked Nickel" complex, Zn (reductant), Base | Cost-effective, avoids expensive ligands, robust. | acs.org |

Optimization of Reaction Conditions and Process Efficiency

The efficiency and success of synthesizing this compound are critically dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, precise temperature control, and the selection of an appropriate catalyst and ligand system.

Solvent Selection and Temperature Control

The choice of solvent can significantly influence reaction rates and yields in both direct and metal-catalyzed aminations. In Buchwald-Hartwig reactions, aprotic solvents such as toluene (B28343), dioxane, and dimethylformamide (DMF) are commonly employed. mdpi.comresearchgate.net For instance, the amination of a bromo-naphthyridine derivative was effectively carried out in toluene at 90 °C. mdpi.com For more challenging substrates or direct amination methods, high-boiling point solvents like phenol (B47542) may be used at elevated temperatures (e.g., 170 °C) to enhance reactivity.

Temperature is another critical variable. While some modern copper-catalyzed systems can operate at room temperature, many transformations require heating to overcome activation barriers. researchgate.net For example, palladium-catalyzed couplings are often run at temperatures ranging from 80 °C to 110 °C. mdpi.com However, excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts. acs.orgdoi.org Therefore, careful temperature control is essential to balance reaction kinetics with catalyst stability and product purity.

Catalyst Systems and Ligand Design

In transition metal-catalyzed C-N coupling, the combination of the metal precursor and the supporting ligand is paramount to the reaction's success. The development of specialized ligands has been a major driver of progress in this field.

For palladium-catalyzed aminations, bulky, electron-rich phosphine ligands are crucial. Ligands like XPhos, XantPhos, and BINAP stabilize the palladium center, facilitate the elementary steps of the catalytic cycle (oxidative addition and reductive elimination), and prevent catalyst deactivation. nih.govnih.govresearchgate.net The choice of ligand can be tailored to the specific substrate; for example, XPhos has been used effectively with Pd₂(dba)₃ and K₂CO₃ in tert-butyl alcohol for coupling with 3-bromo-1,8-naphthyridin-2(1H)-one derivatives. researchgate.net

Recent advances have focused on developing more robust and cost-effective catalyst systems. The "naked nickel" system, which uses a simple nickel(0) source and a zinc reductant without a specialized ligand, demonstrates high efficiency for the amination of heteroaryl bromides like 3-bromo-1,5-naphthyridine. acs.org This approach simplifies the reaction setup and avoids the cost associated with complex, multi-step ligand syntheses. The stability and reactivity of these catalyst systems are areas of ongoing research, aiming to broaden the scope of C-N coupling reactions under milder and more practical conditions. nih.gov

Purification and Isolation Protocols for Synthetic Intermediates and Final Product

The isolation of pure this compound and its precursors from complex reaction mixtures requires robust purification protocols. The choice of method depends on the physical and chemical properties of the target compound and the impurities present.

Flash column chromatography is a widely used technique for the purification of naphthyridine derivatives. google.comrsc.org Silica gel is the most common stationary phase, and the mobile phase is typically a gradient system of a non-polar solvent (e.g., hexanes, petroleum ether, or dichloromethane (B109758) (DCM)) and a more polar solvent (e.g., ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH)). researchgate.netgoogle.comrsc.org For example, a crude product was purified using a gradient of 0 to 20% MeOH in DCM to yield the pure compound. google.com In another instance, a gradient of 60% EtOAc in hexanes was employed. researchgate.net For highly polar or basic compounds, reverse-phase chromatography using a C18 column with a water/acetonitrile mobile phase, often containing an additive like ammonium hydroxide, can be effective. google.com

Recrystallization is another powerful purification method, particularly for obtaining highly crystalline final products. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol is a common solvent used for the recrystallization of naphthyridinone derivatives. researchgate.net

Following chromatographic separation or recrystallization, the identity and purity of the isolated compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netrsc.orgbldpharm.com

**elucidation of Reactivity Profiles and Strategic Derivatization of 7 Bromo 1,5 Naphthyridin 3 Amine**

Functional Group Transformations at the Bromine Center

The electron-deficient nature of the 1,5-naphthyridine (B1222797) ring system facilitates reactions at the C-7 position. The bromine atom, being a good leaving group, is readily displaced or engaged in catalytic cycles, making it the primary site for derivatization.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds. For 7-bromo-1,5-naphthyridin-3-amine, these reactions provide a robust platform for introducing aryl, alkynyl, alkenyl, and amino moieties, significantly expanding the accessible chemical space. researchgate.net

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by reacting an organoboron species with a halide. rsc.org In the context of this compound, this reaction is employed to synthesize 7-aryl-1,5-naphthyridin-3-amine derivatives. The reaction typically involves a palladium catalyst, such as Pd(dppf)Cl₂, and a base like cesium carbonate, to couple the naphthyridine core with various arylboronic acids or esters. nih.gov These reactions are valued for their high functional group tolerance and generally good yields. nih.govscience.gov The choice of catalyst and base can be critical, with different combinations affecting reaction efficiency and scope. rsc.orgresearchgate.net For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst often enhances reactivity, especially with sterically hindered substrates. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-Naphthyridine Derivatives

| Arylboronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | Low to Good | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | Good | researchgate.net |

| Thien-3-ylboronic acid | Ni(4-CF3stb)₃ | K₃PO₄ | DMA | Good | nih.gov |

| Benzo[b]thien-2-ylboronic acid | Ni(4-CF3stb)₃ | K₃PO₄ | DMA | High | nih.gov |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is instrumental in introducing alkynyl functionalities onto the 1,5-naphthyridine scaffold, producing 7-alkynyl-1,5-naphthyridin-3-amine analogues. The classic Sonogashira protocol requires a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base, which often doubles as the solvent. wikipedia.orgsci-hub.se The reaction proceeds under mild conditions, often at room temperature, and demonstrates broad functional group compatibility. wikipedia.orgresearchgate.net Copper-free variations have also been developed to circumvent issues related to the copper co-catalyst. organic-chemistry.org This methodology has been successfully applied to bromo-naphthyridine systems to synthesize precursors for more complex heterocyclic structures through subsequent cyclization reactions. d-nb.infobeilstein-journals.org

Table 2: Representative Sonogashira Coupling Reactions on Halogenated Heterocycles

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DME | Very Good | d-nb.info |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N | THF | Good | sci-hub.se |

| Propargyl alcohol | Pd/C, PPh₃ | CuI | Et₃N | Dioxane | Good | sci-hub.se |

| (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | Good | chim.it |

The Heck reaction creates a carbon-carbon bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is used to introduce alkenyl substituents at the C-7 position of the 1,5-naphthyridine ring. The process typically involves a Pd(0) catalyst, which can be generated in situ from a Pd(II) precursor, and a base such as triethylamine (B128534). organic-chemistry.org The Heck reaction has been utilized in the synthesis of 1,5-naphthyridinone derivatives, where a bromo-substituted pyridine (B92270) is coupled with an acrylate, followed by a cyclization step to form the bicyclic core. nih.govmdpi.com The regioselectivity of the alkene addition is primarily controlled by steric factors. libretexts.org

Table 3: Examples of Heck Reactions for the Synthesis of Alkenyl-Substituted Heterocycles

| Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl acrylate | Pd(OAc)₂ | PBu₃ | AcOH | Good | nih.govmdpi.com |

| n-Butyl acrylate | Pd/Phosphine-Imidazolium Salt | Base | - | High | organic-chemistry.org |

| Styrene | Palladacycle phosphine mono-ylide | Base | - | Good | organic-chemistry.org |

| Various Alkenes | Pd(quinoline-8-carboxylate)₂ | Base | - | Good | organic-chemistry.org |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.net This method is highly effective for synthesizing 7-amino-substituted 1,5-naphthyridines from this compound. The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand, such as XantPhos or BINAP, and a strong base like sodium tert-butoxide. nih.govmdpi.com This transformation is noted for its broad scope, allowing the coupling of a wide range of primary and secondary amines, as well as amides, to the naphthyridine core. nih.govresearchgate.net The versatility of this reaction makes it a key tool in the synthesis of complex nitrogen-containing heterocyclic compounds. researchgate.netsci-hub.se

Table 4: Buchwald-Hartwig Amination on Bromo-Naphthyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for functionalizing the 7-position of the 1,5-naphthyridine ring. masterorganicchemistry.com In this reaction, the bromine atom is displaced by a strong nucleophile. The electron-deficient character of the naphthyridine ring system, which is further activated by the nitrogen atoms, facilitates the attack of nucleophiles at the halogen-bearing carbon. masterorganicchemistry.comresearchgate.net This reaction is typically performed at elevated temperatures and can be used to introduce a variety of nucleophiles, such as amines, alkoxides, and thiolates. nih.govpublish.csiro.au For example, reacting this compound with various amines in the presence of a base like cesium carbonate at high temperatures leads to the corresponding 7-amino derivatives. nih.gov The reactivity in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to that of many cross-coupling reactions, as the rate-determining step is typically the initial nucleophilic attack rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Table 5: Nucleophilic Aromatic Substitution (SNAr) on Halogenated Naphthyridines

| Nucleophile | Base | Temperature (°C) | Product Type | Reference |

|---|---|---|---|---|

| Various Amines | Cs₂CO₃ | 110 | 7-Amino-1,5-naphthyridines | nih.gov |

| Piperidine | - | - | 7-Piperidinyl-benzo[c][l,8]naphthyridine | publish.csiro.au |

| Hydrazine | - | - | 7-Hydrazinyl-benzo[c][l,8]naphthyridine | publish.csiro.au |

| Ammonium (B1175870) Hydroxide (B78521) | - | 140 (sealed tube) | 7-Amino-1,5-naphthyridine | nih.gov |

Halogen-Metal Exchange and Subsequent Reactions

The bromine atom at the C-7 position of the 1,5-naphthyridine ring is a key functional handle for introducing carbon-based or other substituents via metal-organic intermediates. Halogen-metal exchange is a powerful technique for converting aryl halides into organometallic reagents, which can then react with a variety of electrophiles.

While direct experimental data on the halogen-metal exchange of this compound is not extensively documented in the reviewed literature, the reactivity can be inferred from related systems. The use of strong organolithium bases like n-butyllithium or Grignard reagents is a standard method for this transformation. google.com However, in heterocyclic systems containing other reactive groups, such as the amine in the target molecule and the electrophilic ring carbons, chemoselectivity is a significant challenge. For instance, in the related 4-bromobenzo[c] rsc.orgresearchgate.netnaphthyridine system, the use of alkyllithium bases was found to be unsuitable due to competing side reactions, including addition to C=N bonds and the potential for undesired bromo-lithium exchange. beilstein-journals.org

A more controlled approach often involves the use of modern organometallic reagents. The reaction would typically proceed by treating the bromo-naphthyridine with a strong base (e.g., n-BuLi, t-BuLi) at low temperatures to generate a lithiated intermediate. This highly reactive species can then be quenched with various electrophiles to install new functional groups at the C-7 position.

Table 1: Potential Halogen-Metal Exchange and Subsequent Reactions

| Reagent 1 | Reagent 2 (Electrophile) | Potential Product |

|---|---|---|

| n-BuLi | DMF | 3-Amino-1,5-naphthyridine-7-carbaldehyde |

| t-BuLi | CO₂ | 3-Amino-1,5-naphthyridine-7-carboxylic acid |

| i-PrMgCl·LiCl | Aldehyde/Ketone | 7-(Hydroxyalkyl)-1,5-naphthyridin-3-amine |

These transformations would significantly expand the molecular diversity accessible from the this compound starting material.

Chemical Modifications at the Amine Functionality

The primary amino group at the C-3 position is a versatile site for derivatization, behaving as a typical aromatic amine in many reactions. Its nucleophilicity allows for acylation, sulfonylation, alkylation, and arylation, while its ability to form a diazonium salt opens pathways to a wide array of other functionalities.

The primary amine of this compound can be readily acylated or sulfonylated using standard protocols to form the corresponding amides and sulfonamides. These reactions typically involve treating the amine with an acyl chloride, anhydride, or sulfonyl chloride, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the acid byproduct. Such transformations are fundamental in organic synthesis for protecting the amine group or for modulating the electronic and steric properties of the molecule. researchgate.net

For example, acylation with acetyl chloride would yield N-(7-bromo-1,5-naphthyridin-3-yl)acetamide, while reaction with p-toluenesulfonyl chloride would produce N-(7-bromo-1,5-naphthyridin-3-yl)-4-methylbenzenesulfonamide. The reaction conditions are generally mild and high-yielding. researchgate.net

Table 2: Representative Acylation and Sulfonylation Reactions

| Reagent | Base | Solvent | Product Type |

|---|---|---|---|

| Acetyl Chloride | Pyridine | Dichloromethane (B109758) | Acyl Amide |

| Acetic Anhydride | (none or cat. acid) | Water/THF | Acyl Amide |

| Benzoyl Chloride | Triethylamine | Dichloromethane | Aroyl Amide |

The amine nitrogen can be functionalized through N-alkylation and N-arylation reactions. Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium salts. jkchemical.com Reductive amination, involving the condensation of the amine with an aldehyde or ketone followed by reduction of the resulting imine, often provides a more controlled route to mono-alkylated products.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the state-of-the-art method for N-arylation of primary amines. organic-chemistry.org This reaction would involve coupling this compound with an aryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XantPhos), and a base. This allows for the synthesis of a wide range of diarylamine derivatives. While specific examples for this substrate are scarce, the methodology is broadly applicable to aryl amines. nih.govresearchgate.net

The 3-amino group can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures. Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles. masterorganicchemistry.com

This transformation opens the door to Sandmeyer and related reactions. nih.govorganic-chemistry.org Research on closely related 3-amino-1,5-naphthyridine systems demonstrates the feasibility of these reactions. For instance, a one-pot diazotization-fluorodediazoniation of 6-methoxy-1,5-naphthyridin-3-amine (B3390784) using hydrogen fluoride (B91410) has been reported, providing a high yield of the corresponding fluoro-naphthyridine without the need to isolate the unstable diazonium salt. acs.org Similarly, diazotization of other aminonaphthyridine isomers followed by treatment with copper halides or other reagents has been used to install bromo, chloro, and other groups. researchgate.netderpharmachemica.com

Table 3: Potential Transformations via Diazonium Salt Intermediate

| Reagent(s) | Reaction Name | Product at C-3 |

|---|---|---|

| CuCl / HCl | Sandmeyer | Chloro |

| CuBr / HBr | Sandmeyer | Bromo |

| CuCN / KCN | Sandmeyer | Cyano |

| KI | - | Iodo |

| H₂O / H₂SO₄, Δ | - | Hydroxyl |

As a primary amine, this compound readily undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org The reaction is typically reversible and catalyzed by acid, with the optimal pH often being mildly acidic (around 4-5) to facilitate both protonation of the carbonyl group and ensure the amine remains sufficiently nucleophilic. libretexts.org The formation of the C=N double bond involves a carbinolamine intermediate, which then dehydrates to yield the final imine product. nih.govresearchgate.net

This reaction can be used to introduce a wide variety of substituents onto the nitrogen atom. For example, condensation with benzaldehyde (B42025) would yield (E)-N-benzylidene-7-bromo-1,5-naphthyridin-3-amine. These imine derivatives can be valuable intermediates themselves, for instance, undergoing reduction to form secondary amines or participating in cycloaddition reactions. nih.gov

Reactivity of the Naphthyridine Nitrogen Atoms

The two nitrogen atoms in the 1,5-naphthyridine ring are basic and nucleophilic, resembling the nitrogen in pyridine. They can react with electrophiles, most notably in N-oxidation and N-alkylation reactions. The electronic properties of the existing substituents—the electron-donating amino group at C-3 and the electron-withdrawing bromo group at C-7—are expected to influence the relative reactivity of the N-1 and N-5 positions. The amino group at C-3 should increase the electron density and nucleophilicity of the adjacent N-5 atom, while the bromo group at C-7 would deactivate the N-5 atom through its inductive effect. The N-1 atom is more distant and would be less influenced by these substituents.

N-oxidation is a common reaction for aza-aromatic heterocycles and is typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov This reaction converts the ring nitrogen into an N-oxide, which significantly alters the reactivity of the heterocyclic ring. N-oxides are useful intermediates; for example, they can facilitate nucleophilic substitution at the α- and γ-positions of the ring. nih.govclockss.org

N-alkylation can also occur at the ring nitrogens, typically by reaction with alkyl halides. nih.gov This reaction forms quaternary naphthyridinium salts. In substrates with multiple nitrogen atoms, the site of alkylation can depend on steric and electronic factors. rsc.org For this compound, alkylation could potentially occur at either N-1 or N-5, leading to a mixture of isomeric products.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Amino-1,5-naphthyridine-7-carbaldehyde |

| 3-Amino-1,5-naphthyridine-7-carboxylic acid |

| 7-(Hydroxyalkyl)-1,5-naphthyridin-3-amine |

| (3-Amino-1,5-naphthyridin-7-yl)boronic acid |

| N-(7-bromo-1,5-naphthyridin-3-yl)acetamide |

| N-(7-bromo-1,5-naphthyridin-3-yl)-4-methylbenzenesulfonamide |

| Acetyl Chloride |

| Acetic Anhydride |

| Benzoyl Chloride |

| Methanesulfonyl Chloride |

| p-Toluenesulfonyl chloride |

| 6-methoxy-1,5-naphthyridin-3-amine |

| 3-amino-1-bromo-2,6-naphthyridine |

| (E)-N-benzylidene-7-bromo-1,5-naphthyridin-3-amine |

| n-Butyllithium |

| tert-Butyllithium |

| i-PrMgCl·LiCl |

| N,N-Dimethylformamide (DMF) |

| Carbon dioxide (CO₂) |

| Trimethyl borate (B1201080) (B(OMe)₃) |

| Pyridine |

| Triethylamine |

| Dichloromethane |

| Tetrahydrofuran (THF) |

| Alkyl halide |

| Aryl halide |

| BINAP |

| XantPhos |

| Sodium nitrite (NaNO₂) |

| Copper(I) chloride (CuCl) |

| Copper(I) bromide (CuBr) |

| Copper(I) cyanide (CuCN) |

| Potassium iodide (KI) |

| Tetrafluoroboric acid (HBF₄) |

| Benzaldehyde |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

N-Alkylation and N-Quaternization Strategies

The nitrogen atoms within the 1,5-naphthyridine ring system can undergo N-alkylation and N-quaternization reactions. For instance, N-alkylation of 1,5-naphthyridinones has been achieved using alkyl halides, such as 2-bromoethanol (B42945) and 1-bromooctane, in the presence of a base like cesium carbonate. mdpi.com This approach introduces alkyl substituents onto the ring nitrogen.

N-Oxidation Processes

N-oxidation of the 1,5-naphthyridine ring is a key transformation that activates the scaffold for subsequent reactions. nih.gov Treatment of 1,5-naphthyridine derivatives with oxidizing agents like 3-chloroperbenzoic acid (m-CPBA) leads to the formation of N-oxides. nih.govresearchgate.net These N-oxides can then facilitate both electrophilic and nucleophilic additions, typically at the 2- and 4-positions of the naphthyridine ring. nih.gov For example, the reaction of a 1,5-naphthyridine with phosphorus(III) oxychloride in the presence of a peracid can yield chlorinated derivatives through the formation of an N-oxide intermediate. nih.govresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthyridine Ring System

The 1,5-naphthyridine ring system can participate in both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. byjus.comlibretexts.org

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (SEAr), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The rate and regioselectivity of these reactions are heavily influenced by the electronic properties of the substituents already present on the ring. masterorganicchemistry.com Electron-donating groups activate the ring, increasing the reaction rate, while electron-withdrawing groups have a deactivating effect. masterorganicchemistry.com For the 1,5-naphthyridine system, bromination is a common electrophilic substitution, leading to the formation of bromo- and dibromo-1,5-naphthyridines. researchgate.net

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an electron-poor aromatic ring by a nucleophile. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring enhances its reactivity towards nucleophiles. masterorganicchemistry.com The bromine atom at the 7-position of this compound serves as a good leaving group in SNAr reactions. This allows for the introduction of various nucleophiles, particularly amines, to generate novel substituted 1,5-naphthyridines. For instance, amination of halogenated 1,5-naphthyridines can be achieved using various amines, sometimes assisted by microwave irradiation or the presence of a base like cesium carbonate. mdpi.com

Regioselectivity and Chemoselectivity in Multi-Functionalized Naphthyridine Reactions

The presence of multiple reactive sites on substituted naphthyridines necessitates careful control of reaction conditions to achieve the desired regioselectivity and chemoselectivity.

Regioselectivity:

Regioselectivity refers to the preferential reaction at one position over another. In the case of functionalizing 1,5-naphthyridines, the position of substitution can be directed by the choice of reagents and reaction conditions. For example, direct ring metalation of a brominated benzo[c] researchgate.netcymitquimica.comnaphthyridine with TMPMgCl∙LiCl occurs regioselectively at the C-5 position. beilstein-journals.org Subsequent quenching with various electrophiles allows for the specific introduction of substituents at that site. beilstein-journals.org Similarly, in polyhalogenated systems, the inherent reactivity differences between the halogen atoms can be exploited for selective functionalization. For instance, in a molecule containing both chloro and iodo substituents, a palladium-catalyzed Negishi cross-coupling can selectively react at the iodo-position, leaving the chloro-position intact for a subsequent cobalt-catalyzed coupling. acs.org

Chemoselectivity:

Chemoselectivity is the preferential reaction of one functional group over another. In the context of this compound, which possesses both a bromo and an amino group, reactions can be directed to selectively target one of these groups. For example, the bromine atom is susceptible to nucleophilic substitution and cross-coupling reactions, while the amino group can undergo reactions like acylation or diazotization. The choice of reagents and reaction conditions is crucial to ensure that the desired functional group reacts while the other remains unchanged. For example, Suzuki-Miyaura reactions on a bromo-tosyloxy-naphthyridine derivative can be controlled to selectively react at the bromo position by using one equivalent of the boronic acid. researchgate.net

Table of Reaction Conditions and Outcomes:

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

| 1,5-Naphthyridinone | 2-Bromoethanol, Cs₂CO₃ | N-Alkylated 1,5-naphthyridine | N-Alkylation | mdpi.com |

| 3-Amino-5-bromopyridine | Skraup reaction, m-CPBA, POCl₃ | 7-Bromo-2-chloro-1,5-naphthyridine | N-Oxidation, Chlorination | researchgate.net |

| Halogenated 1,5-naphthyridine | Amines, Cs₂CO₃, 110 °C | Amino-substituted 1,5-naphthyridine | Nucleophilic Aromatic Substitution | mdpi.com |

| 4-Bromobenzo[c] researchgate.netcymitquimica.comnaphthyridine | TMPMgCl∙LiCl, Electrophile | 5-Substituted 4-bromobenzo[c] researchgate.netcymitquimica.comnaphthyridine | Regioselective Metalation | beilstein-journals.org |

| 1-Chloro-4-iodo-2,7-naphthyridine | PhZnCl, Pd catalyst; then ArZnCl, Co catalyst | 1-Aryl-4-phenyl-2,7-naphthyridine | Regioselective Cross-Coupling | acs.org |

| Methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate | 1 equiv. Arylboronic acid | Methyl-5-aryl-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate | Site-selective Suzuki-Miyaura Reaction | researchgate.net |

**sophisticated Spectroscopic and Structural Characterization Methodologies**

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through a series of one-dimensional and two-dimensional experiments, it is possible to map out the precise connectivity and spatial relationships of atoms within the 7-Bromo-1,5-naphthyridin-3-amine molecule.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons and the amine protons. The 1,5-naphthyridine (B1222797) core contains four aromatic protons at positions 2, 4, 6, and 8. The amino group at C3 introduces two protons (NH₂). The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating amino group. Protons on the pyridine (B92270) ring containing the bromine (H-6 and H-8) are expected to be downfield, while protons on the ring with the amino group (H-2 and H-4) will be comparatively upfield. wur.nl The amino protons typically appear as a broad singlet which can exchange with deuterium (B1214612) oxide.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. This compound has eight carbon atoms in its heterocyclic core. Carbons bonded to the electronegative nitrogen atoms (C2, C4a, C5, C8a) are expected to resonate at lower field (higher ppm). researchgate.net The carbon atom directly attached to the bromine (C7) will have its chemical shift influenced by the heavy atom effect, while the carbon bearing the amino group (C3) is expected to be significantly shielded (shifted to a lower ppm value).

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can be employed to directly probe the electronic environment of the three nitrogen atoms within the molecule: the two ring nitrogens (N-1 and N-5) and the exocyclic amino nitrogen. The chemical shifts would provide valuable data on the hybridization and electron density of each nitrogen atom.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound. This table is based on data from analogous naphthyridine structures. researchgate.netgoogle.comsphinxsai.com

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Remarks |

| 2 | CH | ~8.0-8.2 | ~145-150 | d |

| 3 | C-NH₂ | - | ~148-152 | Quaternary C |

| 4 | CH | ~7.0-7.2 | ~110-115 | d |

| 4a | C | - | ~140-145 | Quaternary C |

| 5 | N | - | - | - |

| 6 | CH | ~8.5-8.7 | ~125-130 | d |

| 7 | C-Br | - | ~120-125 | Quaternary C |

| 8 | CH | ~8.8-9.0 | ~150-155 | d |

| 8a | C | - | ~145-150 | Quaternary C |

| - | NH₂ | ~5.0-6.0 | - | br s |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a cross-peak between the signals for H-6 and H-8 would be expected, confirming their adjacent relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. youtube.com This is an essential experiment for unambiguously assigning the signals for each C-H pair (C2-H2, C4-H4, C6-H6, and C8-H8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com It is vital for identifying the connectivity around quaternary carbons. For instance, the H-2 proton would show correlations to C-4 and the bridgehead carbon C-8a, while the H-8 proton would correlate to C-6 and the carbon bearing the bromine, C-7.

NOESY (Nuclear Overhauser Effect SpectroscopY): The NOESY experiment detects protons that are close in space, providing information about the molecule's three-dimensional structure. researchgate.net It can confirm spatial proximities, such as between H-4 and H-6 across the central valley of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound (C₈H₆BrN₃), the presence of bromine is readily identified by a characteristic isotopic pattern for the molecular ion (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity in the mass spectrum, one for the molecule containing ⁷⁹Br and another, two mass units higher, for the molecule containing ⁸¹Br. bldpharm.com

Interactive Table 2: HRMS Data for this compound.

| Formula | Isotope | Calculated Exact Mass | Observed Mass |

| C₈H₆⁷⁹BrN₃ | M⁺ | 222.9772 | [Data not available] |

| C₈H₆⁸¹BrN₃ | [M+2]⁺ | 224.9752 | [Data not available] |

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra are unique for each compound and serve as a molecular "fingerprint".

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. libretexts.org

N-H Vibrations: The primary amine group (-NH₂) is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹. spectroscopyonline.com An N-H bending (scissoring) vibration is typically observed around 1600 cm⁻¹. spectroscopyonline.com

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

Ring Vibrations: The C=C and C=N stretching vibrations of the naphthyridine ring system give rise to a series of complex bands in the 1400-1650 cm⁻¹ region. sphinxsai.comacs.org

C-Br Vibration: The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy often provides stronger signals for symmetric vibrations and non-polar bonds. It is particularly useful for observing the skeletal vibrations of the aromatic ring system, complementing the information obtained from IR spectroscopy. worldscientific.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,5-naphthyridine core is a chromophore that absorbs UV radiation. The spectrum of this compound is expected to show intense absorptions corresponding to π→π* transitions associated with the conjugated aromatic system. sphinxsai.com The presence of the amino group (an auxochrome) is likely to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to the unsubstituted 1,5-naphthyridine. Weaker n→π* transitions, originating from the lone pair electrons on the nitrogen atoms, may also be observed. worldscientific.com

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determinationresearchgate.netiucr.orgnih.govresearchgate.net

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties. Although a specific crystal structure for this compound is not publicly available in the searched literature, the analysis of closely related naphthyridine derivatives demonstrates the power of this methodology.

The process involves growing a high-quality single crystal of the compound, which can sometimes be achieved through methods like slow evaporation in a suitable solvent, such as DMSO. This crystal is then mounted on a diffractometer and irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For instance, studies on brominated naphthyridine derivatives, such as N-(7-bromomethyl-1,8-naphthyridin-2-yl)acetamide and 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c] utexas.edunaphthyridin-4(5H)-one, have provided detailed structural insights. iucr.orgresearchgate.net These analyses reveal critical information about the planarity of the naphthyridine core, the conformation of substituents, and the nature of non-covalent interactions that stabilize the crystal lattice, including hydrogen bonds and π–π stacking interactions. researchgate.netiucr.orgnih.gov In the crystal structure of N-(7-bromomethyl-1,8-naphthyridin-2-yl)acetamide dioxane hemisolvate, for example, the molecules are stabilized by a complex three-dimensional network of N—H⋯N and C—H⋯O hydrogen bonds, as well as C—Br⋯π halogen bonds. researchgate.net Similarly, the structure of an oxazolonaphthyridinone derivative shows columns of molecules stacked along the crystal axis, formed by π–π interactions between the six-membered rings. iucr.orgnih.gov

This level of detail is indispensable for confirming molecular identity, establishing stereochemistry, and understanding how molecules pack in the solid state, which influences physical properties like solubility and melting point.

Table 1: Illustrative Crystallographic Data for Brominated Naphthyridine Derivatives This table presents data from related compounds to demonstrate the type of information obtained from single-crystal X-ray diffraction analysis.

| Parameter | N-(7-bromomethyl-1,8-naphthyridin-2-yl)acetamide dioxane hemisolvate researchgate.net | 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c] utexas.edunaphthyridin-4(5H)-one nih.gov |

| Formula | C₁₁H₁₀BrN₃O·0.5C₄H₈O₂ | C₁₇H₁₂BrN₃O₂ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pna2₁ |

| Unit Cell Dimensions | a = 10.8863(10) Åb = 7.6256(7) Åc = 16.5300(15) Åβ = 106.310(4)° | Not specified |

| Volume (V) | 1317.0(2) ų | Not specified |

| Key Structural Features | 3D supramolecular network with N—H⋯N, C—H⋯O hydrogen bonds and C—Br⋯π halogen bonds. | Almost planar oxazolonaphthyridinone ring. Columns formed by π–π interactions. |

| Dihedral Angles | Not specified | Oxazolonaphthyridine ring system and phenyl ring: 61.6(2)° |

Other Advanced Spectroscopic Probes (e.g., Circular Dichroism for Chiral Derivatives)

Beyond standard spectroscopic methods, other advanced techniques can probe more subtle aspects of molecular structure and behavior. For derivatives of this compound that possess chirality, circular dichroism (CD) spectroscopy is a particularly powerful tool.

Circular dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms around a stereocenter. While this compound itself is not chiral, it can be used as a scaffold to synthesize chiral derivatives, or its primary amine group can react with chiral reagents to form diastereomeric complexes that can be distinguished by CD spectroscopy.

Research has shown that primary amines can be analyzed using chiroptical sensors. nih.gov For example, a three-component system involving a chiral molecule (like BINOL), a boronic acid, and the target chiral amine can self-assemble into a structure that produces a distinct CD signal. utexas.edu The resulting CD spectrum acts as a unique fingerprint for that specific enantiomer, allowing for the determination of its absolute configuration and enantiomeric excess (ee). utexas.edunih.gov This approach relies on the principle of point-to-axial chirality transfer, where the chirality of the amine induces a preferred twist in the sensor's chromophoric system, leading to an observable CD signal. acs.org The intensity and sign of the CD signal can be correlated with the amine's structure and stereochemistry. nih.gov This methodology is not only for qualitative identification but can also be used quantitatively to determine the ee of a chiral amine sample with high accuracy. utexas.edu

The application of such advanced spectroscopic probes is essential for developing a comprehensive understanding of the structure-property relationships of complex molecules derived from the this compound core, especially in the context of stereoselective synthesis and applications.

**computational Chemistry and Theoretical Investigations of 7 Bromo 1,5 Naphthyridin 3 Amine**

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 7-Bromo-1,5-naphthyridin-3-amine. DFT has been successfully employed to study a wide range of naphthyridine derivatives, providing reliable predictions of their structural and electronic characteristics. researchgate.net

The primary goal of these calculations is to solve the Schrödinger equation for the molecule, yielding its electron density and energy. A common approach involves using the B3LYP functional combined with a basis set such as 6-311G(d,p). researchgate.net This level of theory has been shown to produce results that correlate well with experimental data for similar heterocyclic systems. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly the amino group, while the LUMO would be distributed across the electron-deficient naphthyridine core. The bromine atom also influences the electronic distribution through its inductive and resonance effects.

Static quantum chemical calculations have been used to examine the behavior of related compounds like 1,5-naphthyridine-2,6-diol. mdpi.com These studies provide insights into intermolecular interactions and electronic behavior, which are also applicable to understanding the subject compound. mdpi.com Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution, hybridization, and intramolecular charge transfer interactions, which are critical for understanding the molecule's stability and reactivity. researchgate.net

Table 1: Representative Electronic Properties Calculable by DFT for this compound

| Parameter | Description | Typical Computational Method |

| Total Energy | The total electronic energy of the optimized molecular geometry. | DFT (e.g., B3LYP/6-311G(d,p)) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. | DFT (e.g., B3LYP/6-311G(d,p)) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. | DFT (e.g., B3LYP/6-311G(d,p)) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Calculated from HOMO/LUMO energies |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | NBO or Mulliken Population Analysis |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT (e.g., B3LYP/6-311G(d,p)) |

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are extensively used to predict spectroscopic data, which aids in the interpretation of experimental spectra. For instance, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. Theoretical studies on related naphthyridine compounds have successfully used methods like VPT2 (Vibrational Second-Order Perturbation Theory) to compute anharmonic frequencies, which often show excellent agreement with experimental FTIR and FT-Raman spectra. worldscientific.com These calculations allow for the precise assignment of vibrational modes to specific functional groups and bond stretches within the molecule.

Conformational analysis is another area where theoretical calculations are invaluable. For a molecule like this compound, a key point of conformational flexibility involves the orientation of the amino group relative to the naphthyridine ring. Theoretical calculations can determine the potential energy surface for the rotation of the C-N bond, identifying the most stable (lowest energy) conformer. Studies on similar brominated naphthopyran systems have used DFT to optimize the geometry of different conformers and tautomers, calculating the energy differences between them. researchgate.net Similar approaches can be applied to this compound to understand its preferred three-dimensional structure. acs.org

Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). These calculations can also be performed in the presence of solvent models to account for solvatochromic shifts. worldscientific.com

Table 2: Predicted Spectroscopic and Conformational Data for this compound

| Property | Description | Typical Computational Method |

| Vibrational Frequencies | Predicted IR and Raman active modes for functional group identification. | DFT (e.g., B3LYP/6-311G(d,p)) |

| ¹H and ¹³C NMR Shifts | Predicted chemical shifts to aid in structural elucidation. | GIAO (Gauge-Including Atomic Orbital) method with DFT |

| UV-Vis λmax | Wavelengths of maximum absorption for electronic transitions. | TD-DFT (e.g., TD-B3LYP/6-311G(d,p)) |

| Rotational Barriers | Energy required for rotation around specific bonds (e.g., C-NH2). | Potential Energy Surface (PES) Scan |

| Stable Conformers | Lowest energy spatial arrangements of the molecule. | Geometry Optimization at DFT level |

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including the synthesis of 1,5-naphthyridine (B1222797) derivatives. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition state structures.

For example, combined experimental and computational studies on the synthesis of 1,5-naphthyridines via aza-Diels-Alder reactions have suggested a stepwise [4+2]-cycloaddition mechanism. nih.gov DFT calculations are used to locate the transition state for each step of the proposed mechanism and calculate its activation energy. The transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

Theoretical studies have also been used to explore rearrangement reactions in related heterocyclic systems, such as the conversion of oxazolo[5,4-b]pyridines into benzo[c] researchgate.netmdpi.comnaphthyridinones, where the reaction mechanism and key elementary steps were investigated in detail using quantum chemical calculations. researchgate.net Similarly, the mechanism of the Castagnoli-Cushman reaction, which is used to synthesize a variety of lactams, has been explored computationally to understand its stereochemical outcome. mdpi.com For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, DFT can be used to model the reaction pathways, compare the energetics of different possible mechanisms, and rationalize the observed product distribution. researchgate.net

Table 3: Parameters for Reaction Mechanism Elucidation

| Parameter | Description | Relevance |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Determines reaction rate; lower Ea means a faster reaction. |

| Transition State (TS) Geometry | The molecular structure at the highest point of the reaction energy profile. | Reveals the nature of bond formation and cleavage. |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Intermediate Structures | Stable or semi-stable species formed during the reaction pathway. | Helps to build a complete picture of the multi-step reaction mechanism. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static molecules at 0 K, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular vibrations, rotations, and conformational changes.

For this compound, MD simulations can be used to study its behavior in different environments, such as in various solvents or in the active site of a biological target like an enzyme. These simulations reveal how the molecule interacts with its surroundings through hydrogen bonds, van der Waals forces, and electrostatic interactions.

First principles molecular dynamics (FPMD), which combines DFT with molecular dynamics, has been used to study proton transfer processes in 1,5-naphthyridine-2,6-diol, demonstrating how N-H interactions can lead to dynamic structural changes. mdpi.com A similar approach could be used to study the dynamics of hydrogen bonding involving the amino group of this compound. In the context of drug design, MD simulations are crucial for understanding how a ligand like this naphthyridine derivative binds to a protein receptor, assessing the stability of the ligand-protein complex over time. encyclopedia.pub

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured properties.

For a series of 1,5-naphthyridine derivatives, QSRR studies could be developed to predict their reactivity in certain chemical transformations. nih.gov This involves calculating a variety of molecular descriptors for each compound, such as electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume), and topological descriptors. DFT calculations are a primary source for these descriptors. For instance, reactivity indices like global electrophilicity, hardness, and softness, which can be derived from DFT calculations, are often used in QSRR models. researchgate.net

While a specific QSRR study on this compound is not prominently documented, the compound could serve as a member in a larger dataset of naphthyridine derivatives used to build such a model. The development of 1,5-naphthyridine derivatives as inhibitors of various protein kinases, for example, relies implicitly on the principles of QSAR, where structural modifications are made to enhance biological activity. nih.gov

**utility of 7 Bromo 1,5 Naphthyridin 3 Amine As a Versatile Synthetic Building Block**

Construction of Complex Polycyclic Heterocyclic Systems

The rigid 1,5-naphthyridine (B1222797) core of 7-Bromo-1,5-naphthyridin-3-amine is a foundational element for the synthesis of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry and materials science. Synthetic chemists leverage the reactivity of both the bromo and amino functionalities to construct additional rings onto the naphthyridine framework.

Methods such as intramolecular cyclizations, cycloaddition reactions, and multi-step condensation sequences are employed. For instance, the amino group can be acylated and then cyclized under various conditions to form a third ring. The bromine atom can be used in transition-metal-catalyzed reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, to introduce a substituent that subsequently participates in a ring-closing reaction. This approach has been instrumental in creating novel polycyclic aromatic alkaloids and their analogues, which often exhibit significant biological activity. beilstein-journals.org The synthesis of fused 1,5-naphthyridines, such as benzo[b] Current time information in Pasuruan, ID.bldpharm.comnaphthyridines, often proceeds through classical methods like the Skraup or Friedländer synthesis, which can be adapted to start from appropriately substituted aminopyridines, the precursors to the title compound. nih.gov

One general strategy involves a two-step process: first, a cross-coupling reaction at the C-7 position to introduce a carefully chosen functional group, followed by a cyclization reaction involving the C-3 amino group.

| Reaction Type | Reactants | Conditions | Resulting Polycyclic System |

| Intramolecular Cyclization | This compound derivative | Heat, Acid/Base Catalyst | Fused tri- or tetracyclic systems |

| Tandem Cross-Coupling/Cyclization | This compound, Bifunctional coupling partner | Pd catalyst, Base | Annulated naphthyridine structures |

| [4+2] Cycloaddition | Diene-substituted 1,5-naphthyridine | Heat or Lewis Acid | Fused six-membered rings |

This table represents generalized synthetic strategies based on the reactivity of the 1,5-naphthyridine core.

Precursor for Advanced Organic Functional Materials

The electron-deficient nature of the 1,5-naphthyridine ring system makes this compound an attractive precursor for advanced organic functional materials. By modifying the substituent at the 7-position via the bromo handle and derivatizing the amino group, the electronic and photophysical properties of the resulting molecules can be finely tuned for applications in optoelectronics and catalysis.

Derivatives of 1,5-naphthyridine have been investigated as components of organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent sensors. The ability to create extended π-conjugated systems through cross-coupling reactions at the bromine site is particularly important. For example, coupling with arylboronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) can extend the conjugation, leading to materials with desired absorption and emission characteristics. The resulting compounds can function as electron-accepting units in donor-acceptor architectures, which are crucial for organic electronics. nih.gov The development of heterocyclic nanographenes and other large polycyclic heteroaromatics often relies on building blocks that can be controllably fused, a role for which this compound is well-suited. acs.org

| Material Class | Synthetic Strategy | Key Property | Potential Application |

| Organic Semiconductors | Suzuki or Stille cross-coupling to create extended aryl networks. | Charge carrier mobility, Electron-accepting nature. | Organic Field-Effect Transistors (OFETs) |

| Fluorescent Dyes | Functionalization with chromophoric groups. | High quantum yield, Environment-sensitive emission. | Bio-imaging, Chemical sensors |

| Optoelectronic Materials | Incorporation into donor-acceptor polymers. | Tunable bandgap, Efficient charge separation. | Organic Photovoltaics (OPVs), OLEDs |

This table illustrates the potential applications based on the functionalization of the this compound scaffold.

Development of Novel Ligands for Metal-Catalyzed Transformations

The two nitrogen atoms within the 1,5-naphthyridine core are positioned to act as a bidentate ligand, capable of coordinating to a metal center. This property allows this compound and its derivatives to serve as platforms for the development of novel ligands for metal-catalyzed transformations. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be modulated by substituents on the naphthyridine ring.